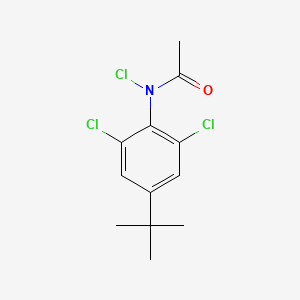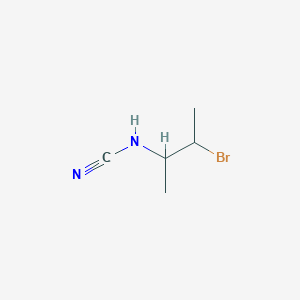![molecular formula C23H23N3O2 B14352482 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide CAS No. 90290-94-1](/img/structure/B14352482.png)
4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a cyclohexylamino group, and a phenylprop-1-en-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an intermediate compound.
Formation of the Phenylprop-1-en-2-yl Group: This group can be introduced via a condensation reaction involving a phenylacetaldehyde derivative and an appropriate enamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzamide: A simpler analog with a similar benzamide core but lacking the additional functional groups.
N-(4-Cyanophenyl)benzamide: Another related compound with a different substitution pattern on the benzamide core.
Uniqueness
4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90290-94-1 |
|---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H23N3O2/c24-16-18-11-13-19(14-12-18)22(27)26-21(15-17-7-3-1-4-8-17)23(28)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10H2,(H,25,28)(H,26,27) |
InChI Key |
NQSJCZULPTWHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


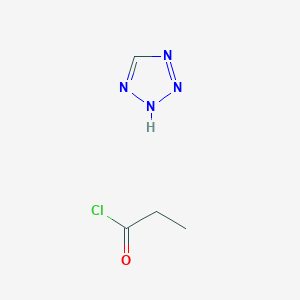
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
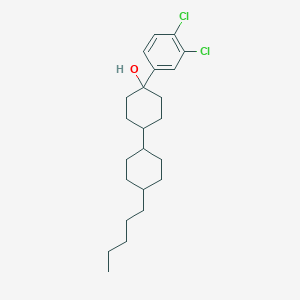


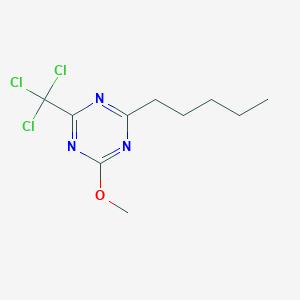
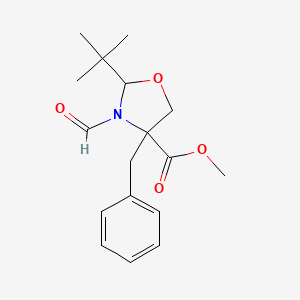
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
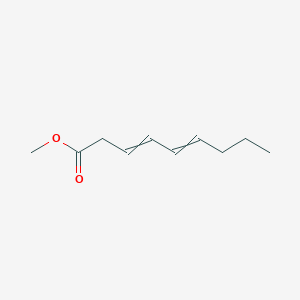
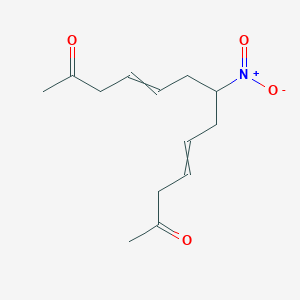
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
